REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:6][C:5](=[O:7])[N:4]([C:8]2[C:13]([Cl:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:9]=2[Cl:16])[N:3]=1.N1C=CC=CC=1.[N+](C1C=CC=CC=1)([O-])=O.[C:32](Cl)(=[O:35])[CH:33]=[CH2:34]>O1CCCC1.O>[Cl:14][C:13]1[CH:12]=[C:11]([Cl:15])[CH:10]=[C:9]([Cl:16])[C:8]=1[N:4]1[C:5](=[O:7])[CH2:6][C:2]([NH:1][C:32](=[O:35])[CH:33]=[CH2:34])=[N:3]1
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
NC1=NN(C(C1)=O)C1=C(C=C(C=C1Cl)Cl)Cl
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Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
144 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 1.5 l of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried with anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
After distilling off the solvent at fro 20° C. to 30° C. under reduced pressure
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Type
|
DISSOLUTION
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Details
|
the residual oily product was dissolved in a mixture of 500 ml of water and 500 ml of ethanol, to which
|
Type
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ADDITION
|
Details
|
was then added 50 ml of an aqueous ammonia solution at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
acetic acid was added to the mixture for neutralization
|
Type
|
FILTRATION
|
Details
|
the crystals thus deposited were collected by filtration
|
Type
|
CUSTOM
|
Details
|
By recrystallization from acetonitrile, 83 g (32% yield) of Coupler Monomer (5)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)N1N=C(CC1=O)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |